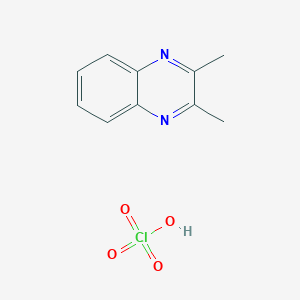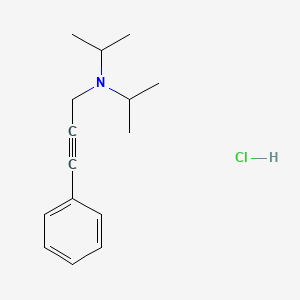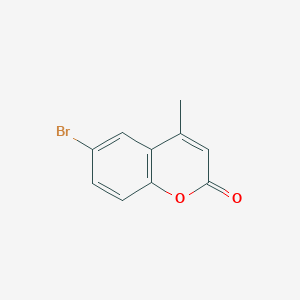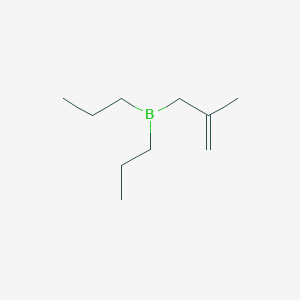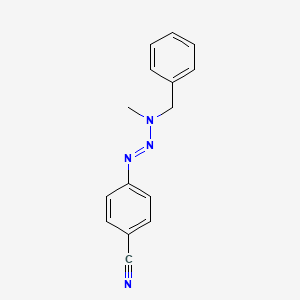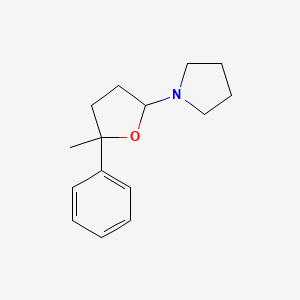
1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring fused with an oxolane ring, which is substituted with a methyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-5-phenyloxolan-2-one with pyrrolidine under acidic or basic conditions to facilitate the ring closure. The reaction can be catalyzed by various agents, including Lewis acids or bases, to improve yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions, along with catalysts such as cobalt or nickel oxides, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, high pressure.
Substitution: Alkyl halides, sulfonates, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolidine compounds with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets and exhibit pharmacological effects.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it suitable for use in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Uniqueness: 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxolane. This fusion imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
65989-86-8 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(5-methyl-5-phenyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-15(13-7-3-2-4-8-13)10-9-14(17-15)16-11-5-6-12-16/h2-4,7-8,14H,5-6,9-12H2,1H3 |
InChI Key |
OEEVSHNRRPHHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)N2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


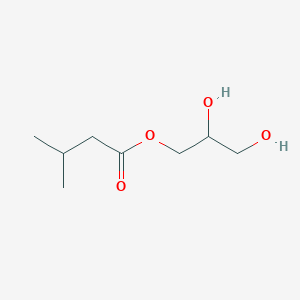
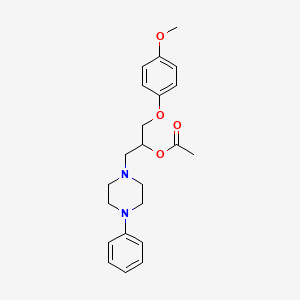
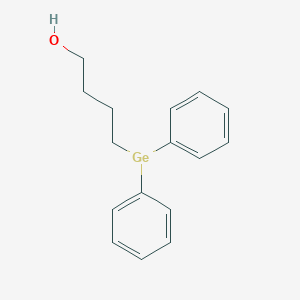
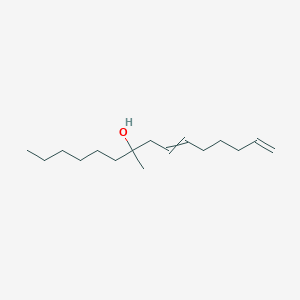
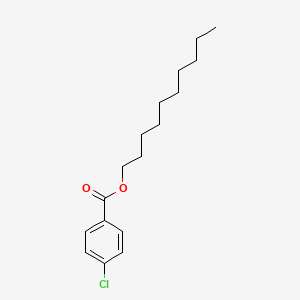
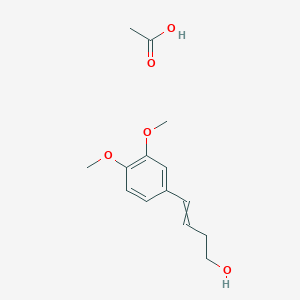
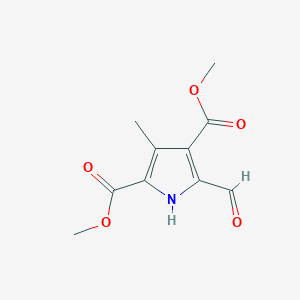
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
